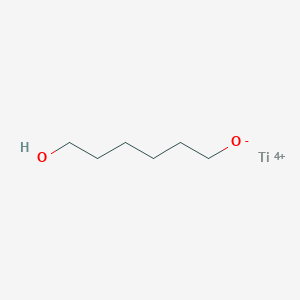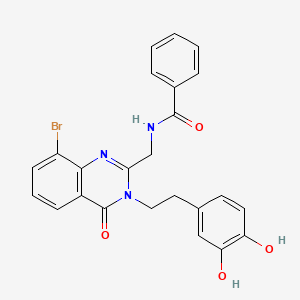![molecular formula C32H14Cu2N4O16S4.4Na<br>C32H14Cu2N4Na4O16S4 B13771818 Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium CAS No. 72939-55-0](/img/structure/B13771818.png)
Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium is a complex chemical compound with a unique structure. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes. The compound’s structure includes multiple hydroxyl and sulfonate groups, which contribute to its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium involves several steps The process typically starts with the preparation of the biphenyl and naphthalene derivatives, which are then subjected to azo coupling reactions The reaction conditions often include acidic or basic environments to facilitate the coupling process
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled environments to ensure consistency and purity. The process involves continuous monitoring of reaction conditions such as temperature, pH, and concentration of reactants. The final product is usually purified through filtration and crystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states, often involving the reduction of azo groups.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of copper, while reduction reactions can produce amine derivatives from the azo groups.
Wissenschaftliche Forschungsanwendungen
Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of complex metal ions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: It is widely used in the dyeing and pigmentation industry due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium involves its interaction with various molecular targets. The copper ions in the compound can coordinate with different ligands, affecting their activity. The azo groups can undergo redox reactions, influencing the compound’s overall reactivity. The sulfonate groups enhance its solubility, allowing it to interact with a wide range of biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium is unique due to its specific structure and properties. Similar compounds include:
- **Cuprate(3-), mu-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium
- **Cuprate(4-), [mu-[7,7’-[[6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]-2-naphthalenesulfonato]]]di-, tetrasodium
These compounds share similar structural features but differ in their specific functional groups and coordination environments, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
72939-55-0 |
|---|---|
Molekularformel |
C32H14Cu2N4O16S4.4Na C32H14Cu2N4Na4O16S4 |
Molekulargewicht |
1057.8 g/mol |
IUPAC-Name |
dicopper;tetrasodium;8-oxido-7-[[2-oxido-4-[3-oxido-4-[(1-oxido-3,8-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,6-disulfonate |
InChI |
InChI=1S/C32H22N4O16S4.2Cu.4Na/c37-21-11-15(7-9-19(21)33-35-29-25(55(47,48)49)13-17-3-1-5-23(53(41,42)43)27(17)31(29)39)16-8-10-20(22(38)12-16)34-36-30-26(56(50,51)52)14-18-4-2-6-24(54(44,45)46)28(18)32(30)40;;;;;;/h1-14,37-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;;;/q;2*+2;4*+1/p-8 |
InChI-Schlüssel |
MRPFCWNHYPTLSW-UHFFFAOYSA-F |
Kanonische SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)S(=O)(=O)[O-])[O-])N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=C6C=CC=C(C6=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


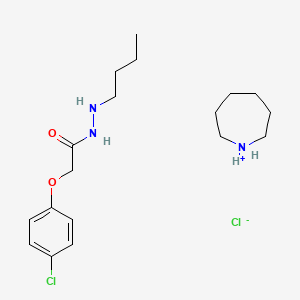
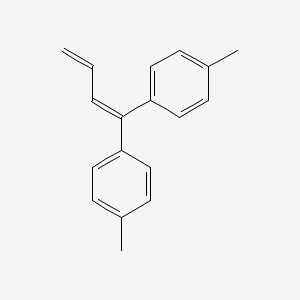


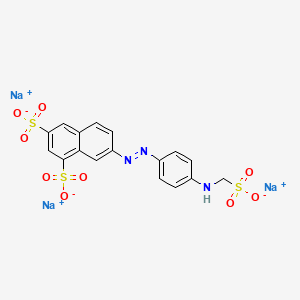
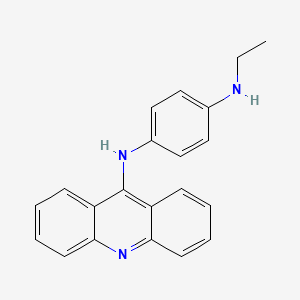
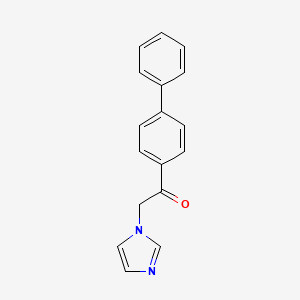
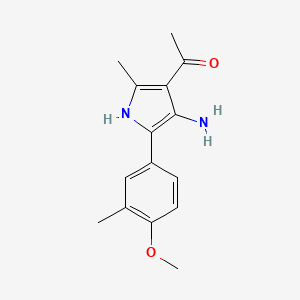

![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
